molecular formula C8H14O2 B14601393 3-Ethoxy-3-methylpent-4-en-2-one CAS No. 61042-53-3

3-Ethoxy-3-methylpent-4-en-2-one

Cat. No.: B14601393
CAS No.: 61042-53-3
M. Wt: 142.20 g/mol
InChI Key: VSZBVGUTSGQRBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-3-methylpent-4-en-2-one (CAS: Not explicitly provided) is an α-alkoxy β,γ-unsaturated ketone characterized by an ethoxy group at the α-position, a methyl substituent at the β-position, and a pentenone backbone. It serves as a critical intermediate in synthetic organic chemistry, particularly in photochemical studies. The compound is synthesized via multiple routes, with the most efficient involving the alkylation of a dithiane intermediate (9) with ethyl iodide, followed by mercuric chloride cleavage to yield the product in 33% yield after purification .

Its photochemical behavior under UV irradiation has been extensively studied. Key reactions include Norrish Type II cleavage, 1,3-acyl shifts, and cyclization, leading to products such as acetaldehyde, 3-methylpent-4-en-2-one, (Z)- and (E)-3-methylpent-3-en-2-one, and oxetane derivatives (e.g., 2,3,4-trimethyl-2-vinyloxetan-3-ol isomers).

Properties

CAS No.

61042-53-3

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3-ethoxy-3-methylpent-4-en-2-one

InChI

InChI=1S/C8H14O2/c1-5-8(4,7(3)9)10-6-2/h5H,1,6H2,2-4H3

InChI Key

VSZBVGUTSGQRBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C=C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxy-3-methylpent-4-en-2-one can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-pentanone with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate enol ether, which then undergoes dehydration to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-3-methylpent-4-en-2-one undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

3-Ethoxy-3-methylpent-4-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 3-ethoxy-3-methylpent-4-en-2-one involves its interaction with various molecular targets and pathways. The compound’s enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its role in organic synthesis and its potential biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Reactivity

3-Ethoxy-3-methylpent-4-en-2-one belongs to a broader class of α-alkoxy β,γ-unsaturated ketones. Below is a comparison with structurally related compounds:

Compound Key Structural Features Photochemical Behavior Key Products
This compound α-ethoxy, β-methyl, γ,δ-unsaturation Norrish Type II cleavage, 1,3-acyl shifts, oxetane cyclization Acetaldehyde, 3-methylpent-4-en-2-one, oxetane derivatives
4-(Methoxyphenyl)pent-3-en-2-one α-methoxyphenyl substituent Likely undergoes conjugate addition or electrophilic aromatic substitution (data limited) Unknown; limited photochemical studies available
4-Trimethylsiloxy-3-penten-2-one α-trimethylsiloxy group Stabilized enol ether; hydrolyzes to acetylacetone Acetylacetone via hydrolysis
3-Ethylidene-2,2,5,5-tetramethylcyclohexanone anil Cyclic α,β-unsaturated ketone with anilino group Localized isomerization; minimal cleavage Isomerized cyclopropane derivatives

Mechanistic Divergences

  • Norrish Type II Reactivity: Unlike simpler α-alkoxy ketones (e.g., 3-ethoxypropan-2-one), this compound exhibits competitive pathways (cleavage vs. cyclization) due to steric and electronic effects from the methyl and ethoxy groups. For example, the ethoxy group stabilizes the 1,3-acyl shift intermediate, enabling reversible isomerization .
  • This contrasts with α-hydroxy β,γ-unsaturated ketones, where triplet sensitizers enhance reactivity .

Data Tables

Table 1: Photoproduct Yields of this compound

Product Yield (%) Reaction Pathway
Acetaldehyde 15 Norrish Type II cleavage
3-Methylpent-4-en-2-one 12 Norrish Type II cleavage
(Z)- and (E)-3-Methylpent-3-en-2-one 18 (combined) Norrish Type II cleavage
2,3,4-Trimethyl-2-vinyloxetan-3-ol 8 Oxetane cyclization
5-Ethoxyhex-4-en-2-one 10 1,3-Acyl shift

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.